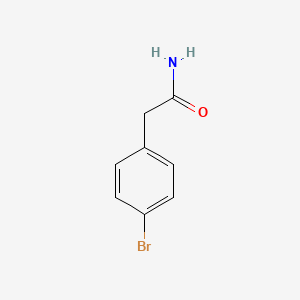

2-(4-Bromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBARBHKSSXDLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292676 | |

| Record name | 2-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74860-13-2 | |

| Record name | 74860-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)acetamide for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)acetamide, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, provides a robust, field-tested synthesis protocol, and explores its utility as a versatile building block for complex, pharmacologically active molecules. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. We will delve into the causality behind experimental procedures, ensuring a deep understanding of the "why" beyond the "how," and ground all claims in authoritative references.

Compound Identification and Overview

2-(4-Bromophenyl)acetamide is an organic compound featuring a brominated aromatic ring linked to an acetamide functional group.[1] This structure makes it a valuable scaffold in synthetic chemistry, where the bromine atom serves as a reactive handle for cross-coupling reactions and the acetamide group can participate in crucial hydrogen-bonding interactions within biological targets.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)acetamide | [2] |

| CAS Number | 74860-13-2 | [2][3] |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)N)Br | [2] |

| InChI Key | ZBARBHKSSXDLMK-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-(4-Bromophenyl)acetamide are dictated by the interplay between its hydrophobic bromophenyl ring and its polar amide moiety.

Physicochemical Data

| Property | Value / Description | Source(s) |

| Appearance | Off-white to light brown or light grey crystalline solid/powder. | [5][6] |

| Melting Point | 165-166 °C | [6][7] |

| Boiling Point | 307.7 °C (Predicted) | [6] |

| Solubility | Insoluble in cold water; very slightly soluble in hot water. Soluble in benzene and chloroform; moderately soluble in alcohol and ethyl acetate. | [1][6][8] |

| LogP | 1.32 - 2.3 | [3][4] |

| Density | ~1.65 g/cm³ (Predicted) | [6] |

Expert Insight: The limited aqueous solubility is expected due to the large, hydrophobic bromophenyl group.[6] However, its solubility in polar organic solvents like ethanol is enhanced by the hydrogen-bonding capability of the primary amide group, making these solvents suitable for both reaction and purification (e.g., recrystallization).[6]

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While raw spectra are best sourced from databases, the expected signatures are as follows:

-

¹H NMR: The spectrum should feature distinct signals for the aromatic protons on the para-substituted ring (typically two doublets), a singlet for the benzylic methylene (-CH₂-) protons adjacent to the aromatic ring, and a broad singlet for the amide (-NH₂) protons.

-

¹³C NMR: Key signals will correspond to the carbonyl carbon of the amide, the benzylic methylene carbon, and the four unique carbons of the para-substituted aromatic ring (including the carbon bearing the bromine atom).

-

Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations for the primary amide (typically two bands around 3100-3500 cm⁻¹), a strong C=O (Amide I) stretching band around 1640-1690 cm⁻¹, and N-H bending (Amide II) around 1550-1640 cm⁻¹.[7][9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[9]

Authoritative spectral data can be found in databases such as PubChem and the NIST Chemistry WebBook.[2][9]

Synthesis and Purification

The most direct and reliable synthesis of 2-(4-Bromophenyl)acetamide involves the amidation of its corresponding carboxylic acid, 4-Bromophenylacetic acid. This method offers high yields and a straightforward purification pathway.

Synthetic Workflow Overview

The process involves activating the carboxylic acid group of 4-Bromophenylacetic acid to make it susceptible to nucleophilic attack by ammonia. A common and effective method is conversion to an acyl chloride followed by reaction with aqueous ammonia.

Caption: Synthesis workflow for 2-(4-Bromophenyl)acetamide.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 10 grams of 4-Bromophenylacetic acid.

Materials and Reagents:

-

4-Bromophenylacetic acid (10.0 g, 46.5 mmol)[10]

-

Thionyl chloride (SOCl₂) (5.1 mL, 69.8 mmol, 1.5 equiv.)

-

Toluene (or Dichloromethane), anhydrous (100 mL)

-

Concentrated Ammonium Hydroxide (NH₄OH), ~28% solution (30 mL)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup (Acyl Chloride Formation):

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromophenylacetic acid (10.0 g).

-

Add 100 mL of anhydrous toluene. Stir to suspend the solid.

-

Carefully add thionyl chloride (5.1 mL) to the suspension at room temperature.

-

Scientist's Note: This step converts the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is chosen for its efficacy and because the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The reaction should be performed in a well-ventilated fume hood.

-

-

Reaction Execution:

-

Heat the reaction mixture to a gentle reflux (~80-90 °C) for 2-3 hours.

-

Monitor the reaction's progress. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.

-

Trustworthiness Check: Progress can be indirectly monitored by observing the dissolution of the starting material. For rigorous analysis, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to confirm the disappearance of the starting acid.

-

-

Removal of Excess Reagent:

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-bromophenylacetyl chloride as an oil or low-melting solid.

-

Scientist's Note: It is crucial to remove all excess thionyl chloride as it would violently react with the aqueous ammonia in the next step. Co-evaporation with a small amount of anhydrous toluene can help ensure its complete removal.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

In a separate beaker, prepare an ice-cold solution of concentrated ammonium hydroxide (30 mL).

-

Very slowly and carefully, add the cold ammonium hydroxide solution to the crude acyl chloride with vigorous stirring. A precipitate (the desired amide) will form immediately.

-

Scientist's Note: This is a highly exothermic reaction. Slow addition and efficient cooling are critical for safety and to prevent side reactions. The large excess of ammonia ensures complete conversion of the acyl chloride.

-

-

Product Isolation and Workup:

-

Once the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove ammonium salts.

-

Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a flask and add a minimal amount of hot ethanol to fully dissolve it.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and match the literature value.[6] Further validation should be done using NMR or other spectroscopic methods.

-

Applications in Medicinal Chemistry and Drug Development

2-(4-Bromophenyl)acetamide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate for constructing more complex and potent molecules.[11]

Role as a Structural Scaffold

The molecule offers two key points for chemical elaboration:

-

The Bromine Atom: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

The Acetamide Group: The N-H protons can act as hydrogen bond donors, a critical interaction for binding to enzyme active sites or receptors. The amide group itself is a common feature in many drug molecules due to its metabolic stability and favorable physicochemical properties.

Utility in Kinase Inhibitor and PROTAC Development

Many modern therapeutics, particularly in oncology, are designed to inhibit specific kinases. The core structures of these inhibitors often feature heterocyclic scaffolds. 2-(4-Bromophenyl)acetamide's precursor, 4-bromophenylacetic acid, and related structures are used to build these complex molecules.[11]

Furthermore, the emerging field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) requires bifunctional molecules that link a target protein ligand to an E3 ligase ligand. Compounds like 2-(4-Bromophenyl)acetamide can serve as foundational pieces in the synthesis of these complex linkers or ligands. For example, the Bruton's tyrosine kinase (BTK) degrader Catadegbrutinib (BGB-16673) is a complex molecule designed for B-cell malignancies, representing the type of advanced therapeutic where such intermediates are essential.[12][13]

Caption: Logical flow from intermediate to a complex drug candidate.

Safety, Handling, and Storage

Proper handling of 2-(4-Bromophenyl)acetamide is essential for laboratory safety. The following information is derived from its GHS classification.[2][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem, Thermo Fisher Scientific SDS[2][5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.[5]

-

First Aid:

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

References

-

PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

-

Fisher Scientific. Safety Data Sheet - 4'-Bromoacetanilide. [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

Solubility of Things. 4'-Bromoacetanilide. [Link]

-

Wikipedia. 4-Bromophenylacetic acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link]

-

PubChem. N-(2-acetyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4'-Bromoacetanilide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. IR Spectrum for Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

PrepChem. Synthesis of 4-acetamido-3-bromophenylacetic acid. [Link]

-

BeOne Medical Information. Updated Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673. [Link]

-

BeOne Medical Information. Updated Efficacy and Safety Results of the Bruton Tyrosine Kinase Degrader BGB-16673. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). [Link]

-

Nayak, P. S., et al. (2013). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o891–o892. [Link]

-

Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

- 1. CAS 5439-13-4: 2-bromo-N-(4-bromophenyl)acetamide [cymitquimica.com]

- 2. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 8. 4-Bromoacetanilide 98 103-88-8 [sigmaaldrich.com]

- 9. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 10. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BGB-16673 (Catadegbrutinib, BGB16673) | BTK PROTAC | Probechem Biochemicals [probechem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.co.uk [fishersci.co.uk]

2-(4-Bromophenyl)acetamide CAS number and identifiers

Executive Summary & Chemical Identity

2-(4-Bromophenyl)acetamide is a primary amide derivative of phenylacetic acid, serving as a critical building block in the synthesis of peptide mimetics, kinase inhibitors, and complex heterocyclic pharmaceutical intermediates.[1]

Critical Distinction: Isomer Alert

Researchers must distinguish this compound from its structural isomer, N-(4-Bromophenyl)acetamide (also known as 4'-Bromoacetanilide, CAS 103-88-8).

-

2-(4-Bromophenyl)acetamide (CAS 74860-13-2): The amide functionality is attached to the benzylic carbon. It is a phenylacetic acid derivative.[2]

-

4'-Bromoacetanilide (CAS 103-88-8): The amide nitrogen is attached directly to the phenyl ring. It is an aniline derivative.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 74860-13-2 |

| IUPAC Name | 2-(4-Bromophenyl)acetamide |

| Synonyms | 4-Bromobenzeneacetamide; p-Bromophenylacetamide |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| SMILES | NC(=O)Cc1ccc(Br)cc1 |

| InChI Key | ZBARBHKSSXDLMK-UHFFFAOYSA-N |

Physicochemical Properties

The compound typically presents as a crystalline solid. Its solubility profile dictates the choice of solvents for reaction and purification.

Table 2: Physical Data

| Property | Value | Notes |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 197–198 °C | High melting point indicates strong intermolecular hydrogen bonding. |

| Density | 1.537 ± 0.06 g/cm³ | Predicted value. |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane, Et₂O). |

| pKa | ~16.1 (Amide NH) | Very weak acid; deprotonation requires strong bases (e.g., NaH). |

Synthetic Pathways & Protocols

The most robust synthesis involves the activation of 4-bromophenylacetic acid followed by ammonolysis. This method avoids the harsh conditions required for nitrile hydrolysis.

Protocol A: Acid Chloride Route (Recommended)

Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Reagents:

-

Precursor: 4-Bromophenylacetic acid (CAS 1878-68-8)[2]

-

Nucleophile: Ammonium Hydroxide (28-30% NH₃) or Anhydrous NH₃ gas

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Activation: Dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DCM under inert atmosphere (N₂).

-

Chlorination: Add Thionyl Chloride (1.2 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

-

Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).

-

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride as an oil or low-melting solid. Note: Do not purify; use immediately.

-

Ammonolysis: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Slowly bubble anhydrous NH₃ gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia at 0°C.

-

Workup: The product will precipitate. Filter the solid, wash with water (to remove NH₄Cl), and recrystallize from ethanol/water.

Visualization: Synthesis Workflow

Figure 1: Step-wise conversion of phenylacetic acid derivative to the target primary amide via acid chloride activation.

Analytical Characterization

Verification of the product requires confirming the presence of the amide protons and the integrity of the para-substituted aromatic ring.

Table 3: Predicted Spectroscopic Data

| Technique | Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 7.48 (d, J=8.4 Hz, 2H) | Aromatic protons ortho to Bromine (AA'BB' system) |

| δ 7.20 (d, J=8.4 Hz, 2H) | Aromatic protons meta to Bromine | |

| δ 7.40 (br s, 1H) | Amide NH (trans) | |

| δ 6.90 (br s, 1H) | Amide NH (cis) | |

| δ 3.38 (s, 2H) | Benzylic CH₂ (Singlet) | |

| IR (KBr) | 3350, 3180 cm⁻¹ | N-H stretching (Primary Amide doublet) |

| 1640–1660 cm⁻¹ | C=O stretching (Amide I band) | |

| 500–600 cm⁻¹ | C-Br stretching |

Applications in Drug Discovery

2-(4-Bromophenyl)acetamide is a versatile "Lego block" in medicinal chemistry due to its dual functionality: the amide group allows for hydrogen bonding interactions, while the aryl bromide serves as a handle for cross-coupling reactions.

Kinase Inhibitor Scaffolds

The phenylacetamide moiety is a privileged scaffold in kinase inhibition. The amide nitrogen can serve as a hydrogen bond donor to the hinge region of kinase ATP-binding pockets. The bromine atom allows for the extension of the molecule via Suzuki-Miyaura coupling to introduce solubilizing groups or hydrophobic tails necessary for potency.

Peptide Mimetics

This compound acts as a phenylalanine mimic. In peptidomimetics, replacing a hydrolyzable peptide bond with a more stable phenylacetamide linker can improve metabolic stability while retaining recognition by proteases or receptors.

Precursor to Nitriles

Dehydration of the primary amide using agents like POCl₃ or Trifluoroacetic Anhydride (TFAA) yields 4-Bromophenylacetonitrile (CAS 16532-79-9), another critical intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

Visualization: Reactivity & Derivatization

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and amide functionalities.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash with copious amounts of soap and water.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

- Gowda, B. T., et al. (2009). Structural studies of N-aromatic amides. Acta Crystallographica Section E.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. 2-(4-bromophenyl)acetamide;CAS No.:74860-13-2 [chemshuttle.com]

- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)acetamide molecular weight and formula

[1]

Executive Summary

This technical guide provides a rigorous analysis of 2-(4-Bromophenyl)acetamide , a critical intermediate in medicinal chemistry. Often conflated with its structural isomer 4'-bromoacetanilide, this compound is distinct in its connectivity (a primary amide of phenylacetic acid rather than an acetamide of aniline). It serves as a vital scaffold in the synthesis of phenethylamine derivatives, GABAergic modulators, and as an aryl bromide substrate for palladium-catalyzed cross-coupling reactions.

This document outlines the precise physicochemical profile, a self-validating synthetic workflow, and the necessary analytical data to ensure high-purity isolation for drug development applications.

Part 1: Physicochemical Profile & Molecular Identity[2]

The precise characterization of 2-(4-Bromophenyl)acetamide is foundational for stoichiometric calculations in multi-step synthesis. Note the distinction in the connectivity of the nitrogen atom compared to its anilide isomer.

Molecular Identity Matrix

| Property | Specification |

| IUPAC Name | 2-(4-Bromophenyl)acetamide |

| Common Synonyms | 4-Bromophenylacetamide; p-Bromophenylacetamide |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Exact Mass | 212.9789 Da |

| CAS Number | 4481-83-8 |

| SMILES | NC(=O)Cc1ccc(Br)cc1 |

| InChI Key | ZBARBHKSSXDLMK-UHFFFAOYSA-N |

| Structure Type | Primary Amide (Phenylacetic acid derivative) |

Structural Differentiation

It is critical to distinguish this target from 4'-Bromoacetanilide (CAS 103-88-8).

-

Target (C8H8BrNO): The carbonyl is attached to a methylene bridge (-CH2-CO-NH2).

-

Isomer (C8H8BrNO): The nitrogen is attached directly to the aromatic ring (-NH-CO-CH3).

Part 2: Synthetic Architecture

The most robust route for generating high-purity 2-(4-Bromophenyl)acetamide in a research setting is the Acid Chloride Activation Method . This pathway minimizes side reactions common in thermal dehydration and allows for facile purification.

Reaction Scheme

Precursor: 4-Bromophenylacetic acid (CAS 1878-68-8) Reagent: Thionyl Chloride (SOCl₂) Nucleophile: Aqueous Ammonia (NH₄OH)

Validated Protocol: Acid Chloride Route

1. Activation Phase:

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

-

Reagents: Suspend 4-Bromophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

-

Reaction: Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Isolation: Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acid chloride (4-Bromophenylacetyl chloride).

2. Amidation Phase:

-

Setup: Place concentrated aqueous ammonia (28%, 5.0 eq) in a beaker at 0°C.

-

Addition: Dissolve the crude acid chloride in minimal dry Acetone or DCM. Add this solution dropwise to the stirring ammonia.

-

Precipitation: The amide will precipitate immediately as a white solid.

-

Workup: Filter the solid, wash copiously with cold water (to remove NH₄Cl), and dry under vacuum.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

Figure 1: Step-by-step synthetic workflow for the conversion of phenylacetic acid to the primary amide.

Part 3: Analytical Validation (QC)

Trust in the synthesized material is established through orthogonal analytical methods. The following data points constitute a "Pass" for the material.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Recommended due to amide solubility)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.50 | Doublet (d) | 2H | Ar-H (3,5) | Ortho to Bromine (deshielded) |

| 7.20 | Doublet (d) | 2H | Ar-H (2,6) | Ortho to Methylene |

| 7.45 | Broad Singlet | 1H | NH (Amide) | Hydrogen bonded (trans) |

| 6.90 | Broad Singlet | 1H | NH (Amide) | Hydrogen bonded (cis) |

| 3.38 | Singlet (s) | 2H | -CH₂- | Benzylic Methylene |

Diagnostic Check: The presence of a singlet at ~3.4 ppm is the definitive proof of the phenylacetamide structure. If this peak is missing and replaced by a methyl singlet at ~2.1 ppm, you have synthesized the acetanilide isomer (incorrect product).

Quality Control Decision Tree

Use this logic flow to validate batch integrity before releasing for biological assay.

Figure 2: Quality Control Decision Tree for batch validation.

Part 4: Pharmaceutical Utility & Applications[3][4][5][6][7][8]

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety makes this molecule an excellent electrophile for Suzuki-Miyaura coupling .

-

Application: Synthesis of biaryl acetamide derivatives.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile, allowing coupling with aryl boronic acids to extend the scaffold. This is widely used to generate libraries of kinase inhibitors where the amide acts as a hydrogen bond donor/acceptor in the ATP binding pocket.

Hofmann Rearrangement Precursor

Reaction with bromine and sodium hydroxide (Hofmann Rearrangement) converts the primary amide into the corresponding benzylamine (4-Bromobenzylamine), shortening the carbon chain by one. This is a strategic route when accessing specific benzylic amines that are otherwise difficult to alkylate selectively.

Bioisosterism

In drug design, the phenylacetamide group often serves as a bioisostere for:

-

Phenylureas: Similar H-bonding capability but different solubility profile.

-

Sulfonamides: The amide linker provides a neutral alternative to the acidic sulfonamide, potentially improving blood-brain barrier (BBB) permeability.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.[1] Acta Crystallographica Section E. (Structural comparison of related acetamides). Retrieved from [Link]

-

Organic Syntheses. General procedure for the conversion of Phenylacetic acids to Amides via Acid Chlorides. (Adapted from standard protocols).[2] Retrieved from [Link]

Comprehensive Spectral Characterization and Synthetic Utility of 2-(4-Bromophenyl)acetamide

[1]

Executive Summary

This technical guide provides an in-depth spectral and synthetic analysis of 2-(4-Bromophenyl)acetamide (CAS: 74860-13-2).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous verification data.[1]

Crucial Disambiguation: Researchers often confuse this compound with its isomer, N-(4-bromophenyl)acetamide (4'-Bromoacetanilide).[1]

-

Target Molecule (This Guide): 2-(4-Bromophenyl)acetamide (

).[1][2][3] A primary amide derivative of phenylacetic acid.[1] -

Common Confusant: 4'-Bromoacetanilide (

).[1][4] A secondary amide (anilide).[1]

This guide focuses strictly on the primary amide (CAS 74860-13-2), a key intermediate in the synthesis of GABA modulators and kinase inhibitors.[1]

Part 1: Structural & Physical Properties[1]

Physicochemical Profile

The presence of the bromine atom at the para position introduces a distinct isotopic signature in Mass Spectrometry and influences the crystal packing via halogen bonding, while the primary amide group dominates the IR spectrum with characteristic N-H stretching doublets.[1]

| Property | Data | Notes |

| IUPAC Name | 2-(4-Bromophenyl)acetamide | |

| CAS Number | 74860-13-2 | Distinct from 103-88-8 (Anilide) |

| Molecular Formula | ||

| Molecular Weight | 214.06 g/mol | Monoisotopic: 212.98 / 214.98 |

| Melting Point | 197 – 198 °C | Significantly higher than the anilide (~167°C) |

| Solubility | DMSO, Methanol, Hot Ethanol | Limited solubility in water |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

1H NMR Analysis (400 MHz, DMSO- )

The proton NMR spectrum is characterized by a diagnostic methylene singlet and a para-substituted aromatic system.[1]

Causality & Logic:

-

Methylene Singlet (~3.38 ppm): The

protons are isolated from the aromatic ring spin system and the amide protons, resulting in a sharp singlet.[1] This is the primary differentiator from the anilide isomer (which shows a methyl singlet ~2.0 ppm).[1] -

Aromatic System (AA'BB'): The symmetry of the 1,4-disubstituted ring creates a second-order effect, appearing as two "doublets" (roofing effect may be visible).

-

Amide Protons: In DMSO-

, the restricted rotation and hydrogen bonding often resolve the

| Shift ( | Multiplicity | Integration | Assignment |

| 7.48 – 7.52 | Doublet (approx) | 2H | Ar-H (Ortho to Br) |

| 7.20 – 7.24 | Doublet (approx) | 2H | Ar-H (Meta to Br) |

| 7.45 / 6.90 | Broad Singlets | 2H | |

| 3.38 | Singlet | 2H |

13C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum confirms the backbone structure.[1] The carbonyl shift is characteristic of a primary amide, distinct from acids (typically >175 ppm) or ketones.[1]

| Shift ( | Carbon Type | Assignment |

| 172.1 | Quaternary ( | Amide Carbonyl |

| 135.8 | Quaternary ( | Ar-C attached to |

| 131.0 | Methine ( | Ar-C (Ortho to Br) |

| 131.4 | Methine ( | Ar-C (Meta to Br) |

| 119.8 | Quaternary ( | Ar-C attached to Br |

| 41.8 | Methylene ( | Benzylic Carbon |

Part 3: Infrared (IR) Spectroscopy[10]

The IR spectrum provides immediate functional group validation.[1] The primary amide is the dominant feature.[1]

Key Diagnostic Bands:

-

N-H Stretching (3150–3400 cm⁻¹): A primary amide exhibits two bands (asymmetric and symmetric stretching), often appearing as a doublet.[1] This distinguishes it from the single band of a secondary amide.[1]

-

Amide I (1640–1660 cm⁻¹): The Carbonyl (

) stretch.[1] It appears at a lower frequency than esters due to resonance donation from the nitrogen lone pair.[1] -

C-Br Stretch (500–700 cm⁻¹): A strong fingerprint band confirming halogenation.[1]

| Wavenumber ( | Vibration Mode | Functional Group |

| 3350, 3180 | Stretching (Asym/Sym) | Primary Amide |

| 1655 | Stretching | Amide I ( |

| 1620 | Bending | Amide II ( |

| 1485 | Stretching | Aromatic |

| 1070 | In-plane bending | Aromatic |

| 620 | Stretching |

Part 4: Mass Spectrometry (MS)

Isotopic Signature

The most critical validation in MS for this molecule is the bromine isotopic pattern.[1] Natural bromine exists as

-

Molecular Ion (

): You will observe two peaks of nearly equal intensity at m/z 213 and m/z 215 .[1] -

Absence of M+2: If the M+2 peak is <5% of the M+ peak, the sample does not contain bromine.[1]

Fragmentation Logic (EI-MS)

The fragmentation follows standard benzylic cleavage pathways.[1]

Figure 1: Mass Spectrometry Fragmentation Logic. The loss of the carbamoyl group (-CONH2) is the dominant pathway, generating the stable bromotropylium ion.

Part 5: Experimental Protocols

Synthesis Workflow

This protocol utilizes the conversion of 4-bromophenylacetic acid to its acid chloride, followed by amidation.[1] This method is preferred over direct ester amidation for higher yield and purity.[1]

Reagents:

-

4-Bromophenylacetic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Ammonium Hydroxide (

, 28-30%) (Excess) -

Dichloromethane (DCM) (Solvent)

Figure 2: Synthetic pathway via Acid Chloride activation.

Step-by-Step Procedure

-

Activation: Dissolve 10 mmol of 4-bromophenylacetic acid in 20 mL dry DCM. Add 1 drop of DMF (catalyst).[1] Slowly add 15 mmol of thionyl chloride. Reflux for 2 hours until gas evolution (

, -

Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

and solvent. The residue is the crude acid chloride.[1] -

Amidation: Re-dissolve the residue in 10 mL DCM. Cool a beaker containing 20 mL concentrated

to 0°C. Add the DCM solution dropwise with vigorous stirring. -

Isolation: The product will precipitate as a white solid.[1] Stir for 30 minutes. Filter the solid using a Buchner funnel.[1]

-

Purification: Wash the solid with cold water (to remove ammonium salts) and cold hexane. Recrystallize from hot ethanol if the melting point is below 195°C.[1]

Sample Preparation for Spectroscopy[1][5]

References

-

ChemicalBook. (2025).[1] 2-(4-Bromophenyl)acetamide CAS 74860-13-2 Properties and Spectral Data.[1][2][3][5] Retrieved from

-

BLD Pharm. (2025).[1] Product Analysis: 2-(4-Bromophenyl)acetamide.[1][2][3][6][7][8] Retrieved from

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-(4-Bromophenyl)acetamide.[1][2] Retrieved from

-

Gowda, B. T., et al. (2009).[1][7] Structure of N-aromatic amides.[1][6][7] Acta Crystallographica Section E. (Contextual reference for amide bond geometry). Retrieved from

Sources

- 1. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 74860-13-2|2-(4-Bromophenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. 4'-Bromoacetanilide(103-88-8) 1H NMR [m.chemicalbook.com]

- 5. 2-(4-bromophenyl)acetamide | 74860-13-2 [chemicalbook.com]

- 6. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 74860-13-2 CAS MSDS (2-(4-bromophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Comprehensive Solubility Profiling of 2-(4-Bromophenyl)acetamide: Physicochemical Basis and Experimental Determination

This guide is structured as a high-level technical directive for researchers and process chemists. It addresses the physicochemical properties of 2-(4-Bromophenyl)acetamide , distinguishes it from common isomers, and provides a rigorous framework for determining and modeling its solubility profile where specific literature data is sparse.[1]

Executive Summary & Compound Architecture

2-(4-Bromophenyl)acetamide (CAS: 74860-13-2 ) is a critical pharmaceutical intermediate, distinct from its more common isomer, N-(4-bromophenyl)acetamide (4'-bromoacetanilide).[1] While often conflated in automated databases, their solubility profiles differ significantly due to the placement of the amide functionality relative to the aromatic ring.

This guide provides a theoretical solubility landscape based on structural thermodynamics and outlines a validated experimental protocol for generating precise solubility data (Mole Fraction,

Structural Identification

| Feature | 2-(4-Bromophenyl)acetamide (Target) | N-(4-Bromophenyl)acetamide (Isomer) |

| Structure | Phenylacetamide core (Amide on side chain) | Acetanilide core (Amide on ring N) |

| Formula | ||

| Melting Point | 197–198 °C [1] | 166–168 °C [2] |

| Polarity Basis | Primary amide ( | Secondary amide ( |

| Key Application | Suzuki-Miyaura coupling substrates, Morphinan synthesis | Analgesic derivatives (historic) |

Theoretical Solubility Landscape

The solubility of 2-(4-Bromophenyl)acetamide is governed by the competition between the high lattice energy (indicated by the high MP of ~198 °C) and the solvation enthalpy of the primary amide group.[1]

Solvent Class Predictions

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-phenylacetamide), the following solubility hierarchy is established:

-

Dipolar Aprotic Solvents (High Solubility):

-

Polar Protic Solvents (Moderate Solubility):

-

Examples: Methanol, Ethanol, Isopropanol.[4]

-

Mechanism:[1][2][3][4] Solvation occurs via hydrogen bonding.[1] However, the hydrophobic bromophenyl moiety limits solubility compared to non-halogenated analogs. Solubility increases significantly with temperature (high enthalpy of solution).

-

Predicted Solubility:

at 25°C.[1]

-

-

Water (Low Solubility):

-

Non-Polar Solvents (Insoluble):

Visualization: Solute-Solvent Interaction Logic

Figure 1: Mechanistic pathway determining solubility based on functional group interactions.

Experimental Protocol: Determination of Solubility

Since specific mole fraction data is absent in open literature for this isomer, the following Standard Operating Procedure (SOP) is required to generate authoritative data.

Method: Isothermal Saturation (Shake-Flask)

This method is the "Gold Standard" for equilibrium solubility.[1]

Reagents:

-

2-(4-Bromophenyl)acetamide (Purity > 98%, recrystallized).[1]

-

HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Water).

Workflow:

-

Excess Addition: Add solid solute to 10 mL of solvent in a jacketed equilibrium cell until a visible precipitate remains.

-

Equilibration: Stir magnetically at fixed temperature (

) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2 hours at temperature.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Dilution: Immediately dilute the aliquot in mobile phase to prevent precipitation.

-

Quantification: Analyze via HPLC-UV (254 nm).

HPLC Conditions (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (50:50 v/v) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic absorption).

-

Retention Time: Expect elution ~3–5 mins (depending on gradient).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for accurate solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of amides.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[3]

-

: Empirical parameters derived from regression.

-

Interpretation:

relates to the enthalpy of solution.[1] Positive values of

-

van't Hoff Equation

For a quick estimation of enthalpy of solution (

-

Plot:

vs -

Slope:

.[1] -

Insight: A steep slope indicates high temperature sensitivity, making the solvent ideal for cooling crystallization (high yield).

Practical Implications for Drug Development

Recrystallization Strategy

To purify 2-(4-Bromophenyl)acetamide from crude reaction mixtures:

-

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1]

-

Procedure: Dissolve in hot Ethanol (high solubility). Slowly add Water (anti-solvent) or cool to 0°C. The high melting point suggests a steep solubility curve, ensuring high recovery.

Reaction Solvent Selection

For reactions like Suzuki-Miyaura coupling :

-

Recommended: DMF or Dioxane/Water mixtures.[1]

-

Reasoning: High solubility in DMF prevents catalyst encapsulation.[1] Water cosolvent aids inorganic base solubility (

), creating a homogeneous interface for the reaction.

References

-

ChemicalBook . 2-(4-Bromophenyl)acetamide Properties and Safety. Accessed Jan 2026.[1][5][6]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 136416, N-(4-Bromophenyl)acetamide. Accessed Jan 2026.[1][5][6]

-

FooDB . 2-Phenylacetamide Predicted Properties. (Used as structural analog baseline).

-

Gowda, B. T., et al. "2-Bromo-N-(4-bromophenyl)acetamide."[1] Acta Crystallographica Section E (2009). (Cited for structural context of acetamide derivatives).[7][2][3][8][5][6][9][10][11][12]

Sources

- 1. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 2. jcbsc.org [jcbsc.org]

- 3. Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1993015081A1 - Morphinan derivative and medicinal use - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 7. 2-(4-bromophenyl)acetamide | 74860-13-2 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. irccs.nagoya-u.ac.jp [irccs.nagoya-u.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

stability and storage conditions for 2-(4-Bromophenyl)acetamide

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Bromophenyl)acetamide

Abstract This technical guide provides a comprehensive analysis of the stability profile and storage requirements for 2-(4-Bromophenyl)acetamide (CAS 74860-13-2 / User Ref: 4481-60-5). Designed for researchers in drug development, this document distinguishes the target compound from its common isomer (4'-bromoacetanilide), details its physicochemical degradation pathways, and establishes a self-validating storage protocol to ensure analytical integrity.[1]

Part 1: Chemical Identity & Physicochemical Baseline[2]

CRITICAL IDENTIFICATION NOTE: There is a frequent nomenclature confusion between 2-(4-Bromophenyl)acetamide (the target) and N-(4-Bromophenyl)acetamide (4'-Bromoacetanilide). You must verify the structure before applying storage protocols, as their melting points and reactivity profiles differ significantly.[1]

| Feature | Target: 2-(4-Bromophenyl)acetamide | Common Confusion: 4'-Bromoacetanilide |

| Structure | Br-C₆H₄-CH₂-CONH₂ | Br-C₆H₄-NH-COCH₃ |

| Class | Primary Amide (Phenylacetic acid derivative) | Anilide (Acetanilide derivative) |

| CAS Registry | 74860-13-2 (Verify User CAS 4481-60-5) | 103-88-8 |

| Melting Point | 197–198 °C | 166–170 °C |

| Key Reactivity | Hydrolysis yields 4-Bromophenylacetic acid | Hydrolysis yields 4-Bromoaniline |

Physicochemical Properties:

-

Solubility Profile:

-

Water: Low (< 1 mg/mL at 25°C).[1]

-

DMSO/DMF: High (> 20 mg/mL).

-

Methanol/Ethanol: Moderate.

-

-

pKa: ~16 (Amide N-H), indicating neutrality in aqueous solution; not protonated at physiological pH.[1]

Part 2: Degradation Mechanisms & Stability Profile

The stability of 2-(4-Bromophenyl)acetamide is governed by three primary vectors: hydrolytic cleavage, photolytic dehalogenation, and benzylic oxidation.

Amide Hydrolysis (The Primary Risk)

While primary amides are kinetically stable at neutral pH, the presence of the electron-withdrawing bromine atom on the phenyl ring slightly activates the carbonyl carbon via induction (through the methylene spacer), making it susceptible to acid- or base-catalyzed hydrolysis.

-

Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon.

-

Degradant: 4-Bromophenylacetic acid (Solid, MP ~118°C).

-

Detection: This degradant is easily identified by HPLC (shift in retention time) and a distinct acidic shift in pH if dissolved.

Photolytic Dehalogenation

Aryl bromides are inherently sensitive to UV light (λ < 300 nm).

-

Mechanism: Homolytic cleavage of the C-Br bond generates a phenyl radical.

-

Outcome: Formation of 2-phenylacetamide (de-brominated impurity) and radical polymerization byproducts.

-

Risk Level: Moderate. Requires strict light protection.

Benzylic Oxidation

The methylene group (-CH₂-) sandwiched between the aromatic ring and the carbonyl is "benzylic" and susceptible to radical autoxidation, though the amide group provides some steric and electronic protection compared to ketones.

-

Risk Level: Low under ambient conditions; elevated if stored in solution exposed to air.

Part 3: Visualization of Pathways

Caption: Primary degradation pathways showing hydrolysis to the carboxylic acid and photolytic debromination.

Part 4: Storage & Handling Protocols

To maintain >99% purity over 12+ months, the following "GXP-style" storage protocol is recommended.

Environmental Conditions

-

Temperature: 2°C to 8°C (Refrigerated) is preferred for long-term storage (>3 months) to arrest hydrolysis kinetics. Short-term (<1 month) storage at controlled room temperature (20-25°C) is acceptable if kept strictly dry.

-

Humidity: < 40% RH. Hydrolysis is the main threat; moisture exclusion is paramount.

-

Light: Strictly Dark. Use amber glass vials or wrap clear containers in aluminum foil.

Containment System

-

Primary Container: Borosilicate glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen and moisture.

-

Headspace: For high-value reference standards, purge headspace with Argon or Nitrogen before sealing to prevent benzylic oxidation.

Re-Test Protocol (Self-Validating System)

Before using the compound in critical assays, perform this rapid purity check:

-

Visual Inspection: The powder should be white/off-white. Yellowing indicates photolysis or oxidation.

-

Melting Point Check: A sharp melting point at 197–198°C confirms identity and purity. A depression (e.g., melting at 190°C) indicates significant hydrolysis (presence of acid, MP 118°C).[1]

-

Solubility Test: Dissolve a small amount in 5% NaHCO₃.

-

Result: The amide should remain insoluble.

-

Failure Mode: If it dissolves or effervesces, significant hydrolysis to the carboxylic acid has occurred.[1]

-

Part 5: Storage Decision Workflow

Caption: Decision tree for storage conditions based on duration, ensuring compound integrity before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. Retrieved from [Link][1]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.[5] Acta Crystallographica Section E, 65(8), o1955.[1] (Cited for structural comparison and amide bond stability context). Retrieved from [Link]

Sources

- 1. JP2006182761A - Acetonitrile compounds and agricultural and horticultural fungicides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 4. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ud.goldsupplier.com [ud.goldsupplier.com]

- 7. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity & Therapeutic Potential of 2-(4-Bromophenyl)acetamide Derivatives

Executive Summary

The 2-(4-Bromophenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a dual-function pharmacophore. It combines a lipophilic, metabolically stable 4-bromophenyl tail with a reactive or hydrogen-bonding acetamide head . While the parent molecule acts as a versatile intermediate, its N-substituted and

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic underpinnings of this class, specifically designed for researchers optimizing lead compounds.

Part 1: Chemical Space & SAR Analysis

The "4-Bromo" Advantage

The selection of the 4-bromophenyl substituent is not arbitrary. It imparts specific physicochemical properties critical for drug-receptor interactions:

-

Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole), capable of forming directed halogen bonds with carbonyl oxygens or nitrogen acceptors in protein binding pockets (e.g., COX enzymes or bacterial cell walls).

-

Metabolic Stability: Substitution at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted phenyl analog.

-

Lipophilicity (LogP): The bromine increases the partition coefficient, facilitating passive transport across bacterial membranes and the blood-brain barrier (BBB).

The -Carbon Warhead

The methylene group at the 2-position (

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's sub-units.

Part 2: Therapeutic Applications[1][2][3]

Antimicrobial & Antifungal Activity

Derivatives where the

-

Mechanism: Disruption of cell membrane integrity and inhibition of biofilm formation. The lipophilic 4-bromophenyl tail inserts into the lipid bilayer, while the cationic ammonium head (formed at physiological pH) disrupts the electrochemical gradient.

-

Key Data:

-

Target Strains: Staphylococcus aureus (MRSA), Bacillus subtilis, Candida albicans.

-

Potency: 2-amino-N-(4-chlorophenyl) analogs (structurally isosteric to 4-bromo) exhibit MIC values in the range of 0.4–5.0 µg/mL against S. aureus.

-

Thiazole Hybrids: Cyclization of the acetamide core into a thiazole ring retains antifungal efficacy, particularly against C. albicans.

-

Anticancer Potential (Cytotoxicity)

Recent studies on N-phenylacetamide derivatives have highlighted their potential as antiproliferative agents.[1]

-

Targets: PC3 (Prostate Carcinoma) and MCF-7 (Breast Cancer) cell lines.[2]

-

Activity: Halogenated derivatives (F, Cl, Br) on the N-phenyl ring show IC50 values between 50–100 µM .

-

Mechanism: Induction of apoptosis via caspase activation. The 4-bromo substituent enhances cellular uptake, allowing the molecule to reach intracellular targets (e.g., tubulin or specific kinases).

Analgesic & Anti-inflammatory

Structurally related to lidocaine and acetanilide , these derivatives inhibit cyclooxygenase (COX) enzymes and proteases (e.g., trypsin).

-

Efficacy: Protease inhibition assays show IC50 values as low as 0.04 mg/mL , superior to acetylsalicylic acid in specific in vitro models.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Electrophilic Intermediate

Target: 2-Bromo-N-(4-bromophenyl)acetamide This intermediate is the precursor for all subsequent biological testing.

Reagents:

-

Bromoacetyl bromide (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Triethylamine -

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-bromoaniline (17.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Base Addition: Add

(27.6 g, 200 mmol) or Triethylamine to the solution to scavenge the HBr byproduct. -

Acylation: Add bromoacetyl bromide (10.5 mL, 120 mmol) dropwise over 30 minutes. Maintain temperature <5°C to prevent di-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with ice water (100 mL). Separate the organic layer, wash with 1N HCl (to remove unreacted aniline), then saturated

, and finally brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from ethanol to yield white/off-white crystals (Yield: ~85-90%).[5]

Protocol B: Broth Microdilution Assay (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration (MIC).[6]

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin dye (viability indicator)

-

Test Compound (dissolved in DMSO)[5]

Procedure:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

McFarland standard ( -

Serial Dilution: Add 100 µL of MHB to wells 1-12. Add 100 µL of test compound stock to well 1, mix, and transfer 100 µL to well 2. Repeat to well 10 (discarding final 100 µL).

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

-

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: DMSO solvent only.

-

Sterility Control: Broth only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL Resazurin (0.015%). Incubate for 1-2 hours. Blue = No growth (inhibition); Pink = Growth. The lowest concentration with no color change is the MIC.

Part 4: Data Synthesis & Visualizations

Comparative Biological Activity

The following table summarizes the activity of key derivatives synthesized from the 2-bromo-N-(4-bromophenyl)acetamide core.

| Derivative Type ( | Target Organism/Cell Line | Activity Metric | Reference |

| 2-Amino-N-(4-chlorophenyl) | S. aureus (Gram +) | MIC: 0.4 - 5.0 µg/mL | [1] |

| 2-Amino-N-(4-chlorophenyl) | A. baumannii (Gram -) | Moderate Activity | [1] |

| 2-Thiazolyl-N-(4-bromophenyl) | C. albicans (Fungi) | High Antifungal | [2] |

| 2-(4-Fluorophenyl)-N-(halo-phenyl) | PC3 (Prostate Cancer) | IC50: ~52 - 102 µM | [3] |

| N-(2-bromo-phenyl)-benzamide | Trypsin (Protease) | IC50: 0.04 mg/mL | [4] |

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for generating bioactive libraries from the 4-bromoaniline precursor.

References

-

Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

-

Synthesis and antimicrobial evaluation of new derivatives derived from 2-amino-4-(4-bromophenyl) thiazole. ResearchGate. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res (NIH). Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. NIH PubMed. Available at: [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide Crystal Structure. Acta Crystallographica. Available at: [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylacetamide Scaffold: Therapeutic Potential & Synthetic Utility of 2-(4-Bromophenyl)acetamide

[1][2]

Document Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Discovery Compound CAS: 4403-71-8 (primary isomer reference)[1][2][3][4]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(4-Bromophenyl)acetamide represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Unlike simple reagents, this molecule possesses two distinct orthogonal reactive handles: a para-bromine moiety facilitating transition-metal-catalyzed coupling, and a primary acetamide tail serving as a polar pharmacophore or a precursor to amines and acids.[1][2]

This guide analyzes the molecule not merely as a chemical intermediate, but as a strategic linchpin in the synthesis of CNS-active agents , kinase inhibitors , and anti-inflammatory ligands .[2]

Structural Pharmacology & Pharmacophore Analysis[1]

To understand the therapeutic utility of 2-(4-Bromophenyl)acetamide, one must analyze its interaction potential within a biological binding pocket.[1][2]

The Bifunctional Pharmacophore

The molecule adheres to the Rule of Three (molecular weight < 300, H-bond donors

| Feature | Chemical Nature | Medicinal Chemistry Role |

| Aromatic Ring | Lipophilic Phenyl Core | Provides |

| Para-Bromine | Halogen | 1.[1][3][4][5] Halogen Bonding: Acts as a Lewis acid (sigma-hole) to interact with backbone carbonyls.2.[1][2][3][4] Metabolic Blockade: Blocks para-hydroxylation by Cytochrome P450, extending half-life.3.[1][3][4] Synthetic Handle: Critical site for Suzuki/Buchwald couplings.[1][3][4] |

| Acetamide ( | Polar Linker | 1.[1][2][3][4] H-Bond Network: The |

Visualization: The Divergent Synthesis Map

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on chemical modification.

Figure 1: Divergent synthesis pathways transforming the core scaffold into major therapeutic classes.[1][2]

Key Therapeutic Applications[2]

CNS Agents (Anticonvulsants & Psychotropics)

The phenylacetamide moiety is a structural cousin to established anticonvulsants.[1][2][3][4] The primary amide group is critical for hydrogen bonding within the Voltage-Gated Sodium Channel (Nav) pore, a common target for epilepsy drugs.[1][2]

-

Mechanism: The neutral amide functionality allows the molecule to cross the Blood-Brain Barrier (BBB) via passive diffusion.[1][2] Once in the CNS, derivatives can modulate GABAergic transmission or stabilize neuronal membranes.[2][4]

-

Precursor Utility: Reduction of the amide yields 4-bromo-phenethylamine .[1][3][4] Phenethylamines are the backbone of monoamine neurotransmitter analogs (dopamine, norepinephrine).[2][4] The bromine at the 4-position increases affinity for 5-HT2 receptors compared to the unsubstituted analog.[1][3]

Kinase Inhibitors (Oncology)

In modern oncology, "biaryl" structures are ubiquitous (e.g., Imatinib, Dasatinib).[2][4]

-

Application: Researchers use 2-(4-Bromophenyl)acetamide in Suzuki-Miyaura cross-coupling reactions.[1][3][4] The bromine is replaced by a heteroaryl group (e.g., pyridine, pyrimidine).[2][4]

-

Result: The acetamide tail remains to anchor the molecule in the kinase "sugar pocket" or "hinge region" via hydrogen bonds, while the newly added biaryl system occupies the hydrophobic pocket.[1][2]

Anti-Inflammatory Agents (NSAID Analogs)

While not an NSAID itself, the molecule is a direct precursor to 4-Bromophenylacetic acid (via hydrolysis).[1][2][4]

Technical Workflow: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the para-position of 2-(4-Bromophenyl)acetamide, creating a biaryl library for biological screening.[1][2] Rationale: The amide group is sensitive to strong nucleophiles; therefore, mild, boronic-acid-based coupling is the gold standard.[1][2]

Reagents & Conditions

| Component | Material | Function |

| Substrate | 2-(4-Bromophenyl)acetamide (1.0 eq) | The electrophile (Ar-Br).[1][2][3][4] |

| Coupling Partner | Aryl Boronic Acid (1.2 eq) | The nucleophile (Ar-B(OH)2).[1][2][3][4] |

| Catalyst | Facilitates the oxidative addition/reductive elimination cycle.[1][2][3][4] | |

| Base | Activates the boronic acid (transmetallation step).[1][2][3][4] | |

| Solvent | Dioxane:Water (4:1) | A biphasic system is often required to dissolve the inorganic base.[1][2][3][4] |

Step-by-Step Protocol

-

Degassing: In a reaction vial, combine the solvent system (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes.[1][2][3][4] Why? Palladium(0) species are sensitive to oxidation by atmospheric oxygen.[1][2][4]

-

Loading: Add 2-(4-Bromophenyl)acetamide, the chosen Aryl Boronic Acid, and the Base.[1][2][4]

-

Catalyst Addition: Add the Palladium catalyst last to minimize air exposure.[1][2][3][4] Seal the vial immediately.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor via TLC or LC-MS.[1][3][4]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][3][4][6][7] Wash with water and brine.[1][3][4] Dry the organic layer over

.[1][2][3][4] -

Purification: The acetamide group makes the product polar.[1][2][3][4] Use Flash Chromatography with a gradient of DCM:Methanol (95:5).[1][2][3][4]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. This compound is an irritant but stable.[1][3][4]

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.).

-

Handling: Use a fume hood.[1][3][4] The powder can be electrostatic; use anti-static weighing boats.[1][2][3][4]

-

Storage: Store at room temperature (15-25°C). Keep dry.[1][2][3][4] Hydrolysis can occur slowly if exposed to moisture over months, converting the amide to the acid (releasing ammonia).[2][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide.[1][2][3][4] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4] Chemical Reviews.[1][3][4] (Fundamental basis for Protocol 4.1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 6. irejournals.com [irejournals.com]

- 7. mdpi.com [mdpi.com]

The Strategic Utility of 2-(4-Bromophenyl)acetamide in Modern Pharmaceutical Synthesis

A Senior Application Scientist's Guide to a Versatile Precursor

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse molecular scaffolds from a common, reliable starting material is a cornerstone of successful medicinal chemistry programs. Among the vast arsenal of chemical building blocks, 2-(4-bromophenyl)acetamide has emerged as a particularly valuable and versatile precursor. Its strategic combination of a modifiable acetamide side chain and a reactive aromatic bromide "handle" provides chemists with a powerful platform for constructing complex molecules, most notably in the development of targeted therapies like kinase inhibitors.

This technical guide provides an in-depth analysis of 2-(4-bromophenyl)acetamide as a precursor in pharmaceutical research. Moving beyond simple reaction lists, we will explore the causal logic behind its application, detail field-proven experimental protocols, and illustrate its role in the synthesis of clinically relevant drug classes.

Core Attributes: Physicochemical Properties and Reactivity Profile

The utility of 2-(4-bromophenyl)acetamide stems from its well-defined chemical and physical properties, which make it a reliable and predictable substrate in a variety of synthetic transformations.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)acetamide and Related Compounds

| Property | 2-(4-Bromophenyl)acetamide | N-(4-Bromophenyl)acetamide |

| Molecular Formula | C₈H₈BrNO | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol | 214.06 g/mol |

| Appearance | White to light beige crystalline solid | White to light brown crystalline solid |

| Melting Point | Not widely reported; isomer N-(4-bromophenyl)acetamide melts at 165-170 °C[1] | 165-170 °C[1] |

| Solubility | Sparingly soluble in hot water; soluble in alcohols, benzene, chloroform, ethyl acetate.[2] | Practically insoluble in cold water; sparingly soluble in hot water; soluble in benzene, chloroform, ethyl acetate; moderately soluble in alcohol.[2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[2] | Stable. Incompatible with strong oxidizing agents.[2] |

The key to its synthetic power lies in its bifunctional nature:

-

The Aryl Bromide Handle: The bromine atom on the phenyl ring is the primary site for strategic bond formation. It is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile C-C and C-N bond-forming reactions in modern organic synthesis.[3] This allows for the direct attachment of a wide variety of other molecular fragments.

-

The Acetamide Moiety: The CH₂C(=O)NH₂ group is not merely a passive substituent. It can be hydrolyzed to the corresponding phenylacetic acid, a crucial intermediate in its own right, or the amide nitrogen can be involved in further reactions, such as cyclizations, to form heterocyclic systems.

This dual reactivity allows for a modular approach to drug design, as illustrated below.

Caption: Logical relationships of 2-(4-bromophenyl)acetamide in synthesis.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true power of 2-(4-bromophenyl)acetamide is unleashed in palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a C-C bond between an aryl halide and an organoboron compound. For a medicinal chemist, this is a go-to reaction for constructing bi-aryl scaffolds, which are prevalent in many kinase inhibitors. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Field-Proven Protocol: Synthesis of a Bi-aryl Acetamide Scaffold

This protocol is adapted from a validated procedure for the Suzuki-Miyaura coupling of the isomeric N-(2-bromophenyl)acetamide, demonstrating a robust method applicable to the 4-bromo analog.[4]

Objective: To synthesize a 2-(biphenyl-4-yl)acetamide derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-(4-Bromophenyl)acetamide (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Potassium Carbonate (K₂CO₃) (1.0 eq)

-

Ethylene glycol dimethyl ether (DME)

-

Distilled Water

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)acetamide (1.0 eq) and the arylboronic acid (1.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is a critical step, as the Pd(0) catalyst is sensitive to oxygen, and its degradation can stall the reaction.

-

Reagent Addition: Under the inert atmosphere, add the solvent (DME), the palladium catalyst Pd(PPh₃)₄ (0.02 eq), and a solution of K₂CO₃ (1.0 eq) in distilled water.[4] The base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[5]

-

Reaction: Heat the mixture to reflux (typically 85-90 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.[4]

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding distilled water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x). The choice of solvent depends on the product's polarity.

-

Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel. The structure and purity of the final bi-aryl acetamide product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, forming a new C-N bond.[6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key pharmacophores in a vast number of pharmaceuticals. The reaction's broad scope allows for the coupling of 2-(4-bromophenyl)acetamide with a wide range of primary and secondary amines, enabling extensive Structure-Activity Relationship (SAR) studies.

Causality in Protocol Design: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[8][9]

-

Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine, forming the active palladium-amido complex.

Case Study: A Precursor to Rho-Kinase (ROCK) Inhibitors

The 4-bromophenylacetic acid/acetamide scaffold is a key structural component in the development of Rho-kinase (ROCK) inhibitors. ROCK inhibitors are a promising class of drugs for treating conditions like glaucoma, pulmonary hypertension, and cardiovascular disease.[10][11] They function by inhibiting the ROCK signaling pathway, which leads to the relaxation of smooth muscle cells.[11]

A prominent example is Netarsudil, an FDA-approved drug for glaucoma, which lowers intraocular pressure by increasing aqueous humor outflow.[2][12][13] The synthesis of Netarsudil and its analogs often begins with a phenylacetic acid derivative, highlighting the industrial relevance of this precursor.[14][15]

Caption: Simplified synthetic pathway to Netarsudil from a phenylacetic acid core.

The synthesis of Netarsudil involves a multi-step sequence starting from a phenylacetic acid derivative.[14] While the commercial route may use a more advanced starting material, a laboratory synthesis can readily begin with 4-bromophenylacetic acid (obtained by hydrolysis of 2-(4-bromophenyl)acetamide). The aryl bromide can be carried through several steps before being used in a final cross-coupling reaction, or it can be functionalized early in the synthesis, demonstrating the strategic flexibility offered by this precursor.

Conclusion and Future Perspectives

2-(4-Bromophenyl)acetamide is more than just a simple chemical; it is a strategic tool for pharmaceutical innovation. Its predictable reactivity, commercial availability, and bifunctional nature provide an ideal starting point for the modular construction of complex, biologically active molecules. The ability to readily engage in robust and scalable reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings places it at the heart of many modern drug discovery campaigns, particularly in the synthesis of kinase inhibitors. As research continues to demand ever more complex and diverse chemical matter, the strategic application of versatile precursors like 2-(4-bromophenyl)acetamide will remain a critical element in the development of next-generation therapeutics.

References

-

2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-